molecular formula C16H20O2 B6423675 prop-2-yn-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate CAS No. 105888-65-1

prop-2-yn-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate

Cat. No.: B6423675
CAS No.: 105888-65-1
M. Wt: 244.33 g/mol
InChI Key: RLYTVTAGVDZFEM-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate: is an organic compound with a complex structure that includes a prop-2-yn-1-yl group and a 2-[4-(2-methylpropyl)phenyl]propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prop-2-yn-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate typically involves the esterification of 2-[4-(2-methylpropyl)phenyl]propanoic acid with prop-2-yn-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions: Prop-2-yn-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Prop-2-yn-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of prop-2-yn-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, allowing for the covalent modification of biological targets. This compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Properties

IUPAC Name

prop-2-ynyl 2-[4-(2-methylpropyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O2/c1-5-10-18-16(17)13(4)15-8-6-14(7-9-15)11-12(2)3/h1,6-9,12-13H,10-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYTVTAGVDZFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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